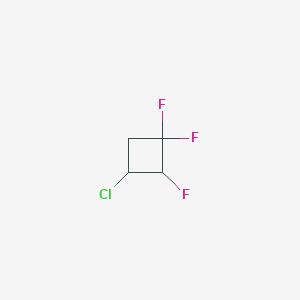
3-Chloro-1,1,2-trifluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,2-trifluorocyclobutane is an organofluorine compound with the molecular formula C4H4ClF3 It is a cyclobutane derivative where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2-trifluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,2-trifluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3-fluoro-1,1,2-trifluorocyclobutane, while oxidation with potassium permanganate can produce cyclobutane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Chloro-1,1,2-trifluorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism by which 3-Chloro-1,1,2-trifluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-2,3,3-trifluorocyclobutane: This compound has similar halogenation patterns but with an additional chlorine atom.
1-Chloro-1,2,2-trifluorocyclobutane: Another closely related compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-1,1,2-trifluorocyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties
Biological Activity
3-Chloro-1,1,2-trifluorocyclobutane is an organic compound characterized by a cyclobutane ring with one chlorine atom and three fluorine atoms. Its molecular formula is C4H4ClF3. The unique halogen substituents contribute to its distinct chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems and implications for pharmaceutical development.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Cyclobutane Ring: A four-membered carbon ring that imparts strain and unique reactivity.
- Halogen Substituents: The presence of three fluorine atoms and one chlorine atom significantly alters the compound's lipophilicity and metabolic stability.
Case Study 1: Interaction with Biological Molecules
Research indicates that compounds with halogen substituents can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids. These interactions are crucial for modulating enzyme activity or receptor binding affinity. For instance:
- Fluorinated Compounds: Studies on fluorinated analogs have demonstrated their ability to influence enzyme kinetics and receptor-ligand interactions. This suggests that this compound may similarly affect biological processes.
Case Study 2: Medicinal Chemistry Applications
Fluorinated compounds are frequently explored in drug development due to their unique pharmacological properties. For example:
- Antiviral Agents: Some fluorinated cyclobutanes have been investigated for their antiviral properties. The enhanced stability and lipophilicity of these compounds can lead to improved efficacy against viral targets.
Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C4H4ClF3 |
|---|---|
Molecular Weight |
144.52 g/mol |
IUPAC Name |
3-chloro-1,1,2-trifluorocyclobutane |
InChI |
InChI=1S/C4H4ClF3/c5-2-1-4(7,8)3(2)6/h2-3H,1H2 |
InChI Key |
ZBVGHORAZDEGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















